
Creb-IN-1 tfa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CREB-IN-1 (TFA) is a potent and orally active inhibitor of the cyclic AMP response element-binding protein (CREB). It has an IC50 value of 0.18 μM, indicating its high efficacy in inhibiting CREB activity. This compound has shown significant inhibitory effects on the growth of breast cancer cells .
Métodos De Preparación
The synthesis of CREB-IN-1 (TFA) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public databases.
Análisis De Reacciones Químicas
CREB-IN-1 (TFA) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired modification of the compound.
Aplicaciones Científicas De Investigación
CREB-IN-1 (TFA) has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool compound to study the role of CREB in various chemical processes.
Biology: CREB-IN-1 (TFA) is used to investigate the biological functions of CREB, including its role in cell growth, differentiation, and survival.
Medicine: The compound has shown potential in cancer research, particularly in studying the inhibition of breast cancer cell growth.
Mecanismo De Acción
CREB-IN-1 (TFA) exerts its effects by inhibiting the activity of CREB, a transcription factor that regulates the expression of various genes involved in cell growth, differentiation, and survival. The compound binds to the CREB protein, preventing its interaction with the cAMP response element (CRE) sequence in the DNA. This inhibition disrupts the transcriptional activation of CREB target genes, leading to reduced cell proliferation and survival .
Comparación Con Compuestos Similares
CREB-IN-1 (TFA) is unique in its high potency and oral activity compared to other CREB inhibitors. Similar compounds include:
666-15: Another potent CREB inhibitor with a different mechanism of action.
KG-501: A CREB inhibitor that disrupts the interaction between CREB and its coactivator, CREB-binding protein (CBP).
Ascididemin: A marine natural compound identified as a potential CREB inhibitor through in-silico studies
Propiedades
Fórmula molecular |
C35H32ClF3N3O10P |
|---|---|
Peso molecular |
778.1 g/mol |
Nombre IUPAC |
[2-[[3-[2-[[3-(3-aminopropoxy)naphthalene-2-carbonyl]amino]ethoxy]naphthalene-2-carbonyl]amino]-5-chlorophenyl] dihydrogen phosphate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H31ClN3O8P.C2HF3O2/c34-25-10-11-28(31(20-25)45-46(40,41)42)37-33(39)27-17-22-7-2-4-9-24(22)19-30(27)44-15-13-36-32(38)26-16-21-6-1-3-8-23(21)18-29(26)43-14-5-12-35;3-2(4,5)1(6)7/h1-4,6-11,16-20H,5,12-15,35H2,(H,36,38)(H,37,39)(H2,40,41,42);(H,6,7) |
Clave InChI |
PPXQXXKUGPNSGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCOC3=CC4=CC=CC=C4C=C3C(=O)NC5=C(C=C(C=C5)Cl)OP(=O)(O)O)OCCCN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


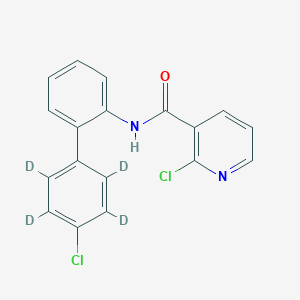

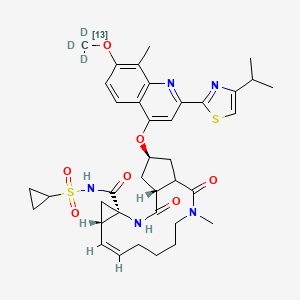
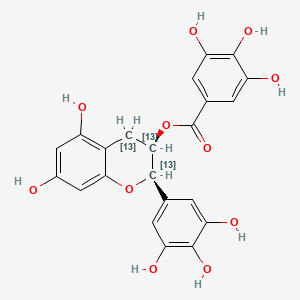
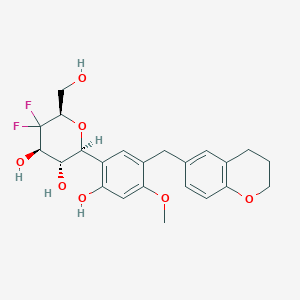
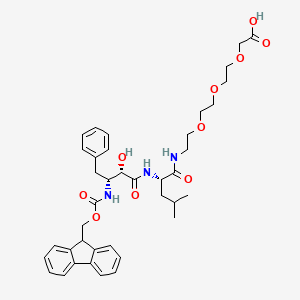
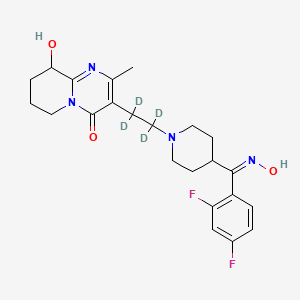
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)
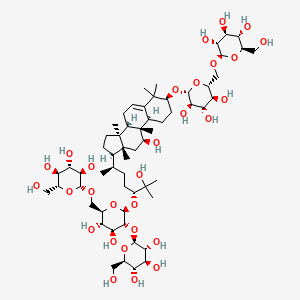
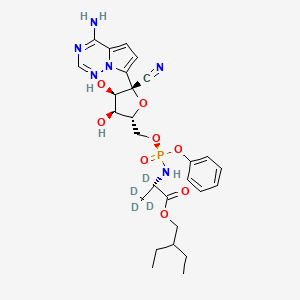
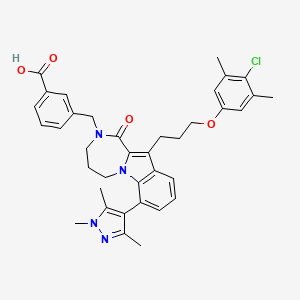

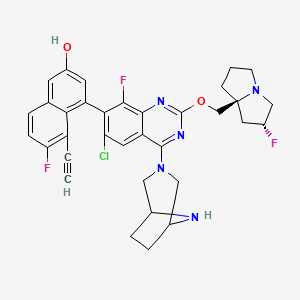
![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)
